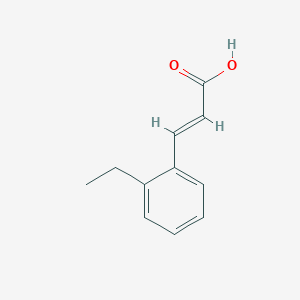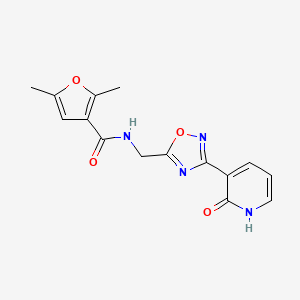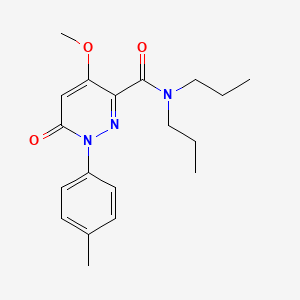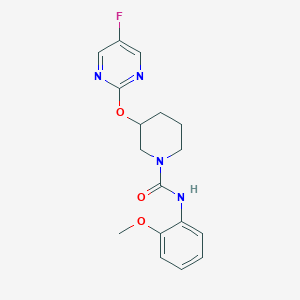
2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
Anticancer Activity
2,5-Dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide and its derivatives have been explored for their potential anticancer activities. Research demonstrates that certain thiophene-based compounds, including those structurally related to the aforementioned chemical, exhibit significant inhibitory activity against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Studies on related thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel. These compounds exhibit efficiency in protecting steel surfaces, suggesting that similar compounds, like the one , might have applications in preventing corrosion in industrial settings (Chaitra, Mohana, & Tandon, 2016).
Anti-Inflammatory and Analgesic Agents
Related compounds have been synthesized and tested for their effectiveness as anti-inflammatory and analgesic agents. These studies indicate that derivatives of 2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide could also possess similar properties, potentially contributing to the development of new pain relief medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Studies on certain thiophene-based compounds have explored their antimicrobial properties. This suggests that the compound , due to its structural similarities, could also be studied for potential applications in combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Fluorescent Dyes and Photovoltaic Performance
Derivatives of the compound have been used in the synthesis of fluorescent dyes, showcasing potential applications in various scientific and industrial processes, such as in sensors or displays. Moreover, these compounds have been studied for their effectiveness in dye-sensitized solar cells, indicating their role in renewable energy technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
将来の方向性
Thiazoles are important heterocyclics exhibiting diverse biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide” could be a potential target for future research in medicinal chemistry.
特性
IUPAC Name |
2,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S2/c1-21-9-4-2-8(3-5-9)11-7-22-15(18-11)19-14(20)10-6-12(16)23-13(10)17/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFPADNPAIZAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)
![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)
![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)

![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)

![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)
